Bafilomycin B1 is a member of the bafilomycin family, which are polyketide compounds known for their potent biological activities, particularly as inhibitors of vacuolar H-ATPase. This compound is derived from various species of the genus Streptomyces, which are soil-dwelling bacteria that produce a wide array of bioactive natural products. Bafilomycin B1 is structurally similar to other bafilomycins and exhibits significant potential in pharmacological applications due to its ability to interfere with cellular processes.
Bafilomycin B1 is primarily isolated from marine-derived actinomycetes, particularly species such as Streptomyces lohii and Streptomyces samsunensis. These organisms are notable for their ability to synthesize complex natural products through polyketide biosynthesis. The classification of bafilomycin B1 falls under the broader category of polyketides, which are secondary metabolites produced by bacteria, fungi, and plants. These compounds are characterized by their diverse structures and biological activities.
The biosynthesis of bafilomycin B1 involves a series of enzymatic reactions orchestrated by polyketide synthases (PKSs). The gene clusters responsible for its biosynthesis have been identified and characterized in various Streptomyces species. For instance, in Streptomyces lohii, the late steps of bafilomycin biosynthesis were elucidated through gene inactivation studies and biochemical characterization. The process begins with the formation of polyketide precursors, followed by post-polyketide modifications that yield the final product.
Key steps in the synthesis include:
The molecular structure of bafilomycin B1 features a macrolide backbone with several functional groups that contribute to its biological activity. The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for detailed structural elucidation.
Key structural data include:
Bafilomycin B1 undergoes various chemical reactions that contribute to its biological activity. One significant reaction is its interaction with vacuolar H-ATPase, where it acts as a competitive inhibitor. This inhibition disrupts proton transport across membranes, leading to altered cellular pH levels and impaired lysosomal function.
In addition to its inhibitory effects on ATPases, bafilomycin B1 has been shown to engage in reactions that affect lipid metabolism, particularly in mammalian cells where it inhibits cholesteryl ester synthesis .
The mechanism of action of bafilomycin B1 primarily involves its role as an inhibitor of vacuolar H-ATPase. By binding to this enzyme, bafilomycin B1 prevents the hydrolysis of ATP necessary for proton transport across cellular membranes. This inhibition leads to:
Data supporting these mechanisms include IC values demonstrating the potency of bafilomycin B1 against vacuolar H-ATPase, with values often in the nanomolar range .
Bafilomycin B1 has several important applications in scientific research:
Bafilomycin B1 was first isolated in 1983 from the Gram-positive bacterium Streptomyces griseus (strain TÜ 1922/DSM 2608), alongside congeners including bafilomycin A1 and C1 [1] [8]. The initial screening identified bafilomycins through their potent antifungal activity against yeasts and filamentous fungi, as well as antibacterial effects against Gram-positive bacteria [1] [6]. Structurally, bafilomycin B1 was characterized as a 16-membered macrolide lactone with a unique 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety linked via a fumarate bridge to the core scaffold [3] [9]. Early nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) analyses established its molecular formula as C₄₄H₆₅NO₁₃ (molecular weight: 815.99 g/mol) [6] [9]. Unlike bafilomycin A1, B1’s C21 position is esterified with fumarate, which is further amidated with the C5N unit—a structural feature critical for its bioactivity profile [3].
Table 1: Initial Characterization Data for Bafilomycin B1
Property | Value | Method |
---|---|---|
Molecular Formula | C₄₄H₆₅NO₁₃ | HR-MS |
Molecular Weight | 815.99 g/mol | HR-MS |
Producing Strain | Streptomyces griseus DSM 2608 | Fermentation |
Key Structural Features | C5N-fumarate ester at C21 | NMR, MS |
Early Bioactivity Profile | Antifungal, antibacterial | Agar diffusion assay |
The taxonomy of bafilomycin-producing actinomycetes has expanded significantly since the 1980s. While Streptomyces griseus DSM 2608 (originally TÜ 1922) remains the prototype strain, genomic analyses revealed that bafilomycin biosynthesis is governed by a conserved ~87.4 kb gene cluster encoding polyketide synthases (PKSs) and tailoring enzymes [8]. Key strains include:
Strain diversity correlates with structural variations; for example, Streptomyces sp. YIM56209 produces B1 with modified hydroxylation patterns at C9 or C29 [6].
Table 2: Bafilomycin B1-Producing Actinomycete Strains
Strain | Source | Structural Variants | Reference |
---|---|---|---|
Streptomyces griseus DSM 2608 | Soil | B1, A1, C1 | [8] |
Streptomyces lohii ATCC BAA-1276 | Marine sediment | B1, A1 → C1 → B1 pathway | [3] |
Streptomyces sp. YIM56209 | Drymaria cordata stem | B1, 9-OH-Bafilomycin D | [6] |
The bafilomycin family has diversified through targeted strain screening and biosynthetic engineering:
Table 3: Key Enzymes in Bafilomycin B1 Biosynthesis
Enzyme | Gene | Function | Substrate Specificity |
---|---|---|---|
Fumarate adenylyltransferase | orf3 | Activates fumarate as fumaryl-AMP | Fumarate > other acids |
Fumaryltransferase | orf2 | Transfers fumaryl to C21 of bafilomycin A1 | Bafilomycin A1 |
Amide synthetase | bafY | Condenses bafilomycin C1 with C5N unit | Bafilomycin C1, C5N |
This pathway exemplifies cross-talk between primary metabolism (fumarate) and secondary metabolism (polyketide assembly) [3]. The C5N unit itself is synthesized by 5-aminolevulinate synthase (BafZ) and acyl-CoA ligase (BafX) from glycine and succinyl-CoA [3].
Concluding Remarks
Bafilomycin B1’s discovery and structural elucidation underscore the chemical ingenuity of Streptomyces spp. Its biosynthetic pathway, particularly the fumarate-mediated esterification-amidation cascade, offers a template for engineering novel analogs. Future research may leverage this framework to optimize bioactivity while mitigating inherent toxicity [3] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4